molecular formula C14H21N3O2S B4420022 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide

Cat. No.: B4420022
M. Wt: 295.40 g/mol
InChI Key: GAWJNDJPHDPXPS-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide is a synthetic compound with a complex molecular structure It features a thiadiazole ring—a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide generally involves the following steps:

  • Formation of the Thiadiazole Ring: : This can be achieved by reacting methoxymethylamine with appropriate thiadiazole precursors under controlled temperatures and pressures.

  • Addition of Cyclopropane Carboxamide: : The cyclopropane carboxamide moiety is introduced via a cycloaddition reaction. This typically requires a catalytic amount of a Lewis acid in an inert solvent.

  • Final Assembly: : The final step involves coupling the thiadiazole ring with the cyclopropane carboxamide under anhydrous conditions to prevent hydrolysis of the compound.

Industrial Production Methods

For large-scale production, continuous-flow reactors are often employed to ensure uniform reaction conditions and higher yields. Catalysts and reagents are selected to minimize environmental impact and reduce production costs. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, often involving halogenation or acylation agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon.

  • Solvents: : Anhydrous ether, dichloromethane, acetonitrile.

Major Products

  • Oxidation Products: : Corresponding sulfoxides or sulfones.

  • Reduction Products: : Reduced thiadiazole derivatives.

  • Substitution Products: : Halogenated or acylated derivatives.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide is widely used in:

  • Chemistry: : As a precursor for the synthesis of more complex heterocyclic compounds.

  • Biology: : Studied for its potential as an enzyme inhibitor.

  • Medicine: : Investigated for its anti-inflammatory and antimicrobial properties.

  • Industry: : Used in the formulation of specialty polymers and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, through its thiadiazole ring. This interaction can inhibit or modulate the activity of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include:

  • N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide: : Another thiadiazole derivative with a hydroxymethyl group instead of methoxymethyl.

  • 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: : Lacks the thiadiazole ring but shares the cyclopropane carboxamide moiety.

What sets N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide apart is its unique combination of the thiadiazole ring and the cyclopropane carboxamide group, which may impart distinct chemical properties and biological activities.

There you go! This should give you a comprehensive overview. Anything specific you’d like to dive deeper into?

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-8(2)6-9-11(14(9,3)4)12(18)15-13-17-16-10(20-13)7-19-5/h6,9,11H,7H2,1-5H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWJNDJPHDPXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)NC2=NN=C(S2)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide

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